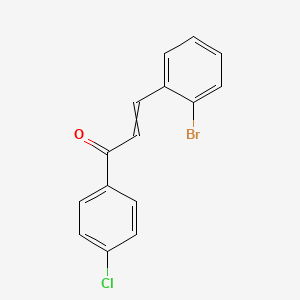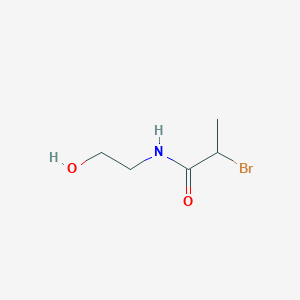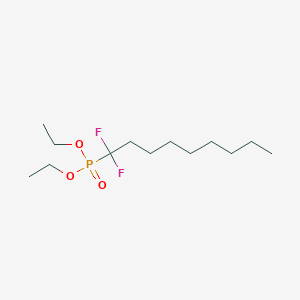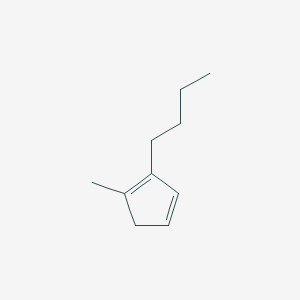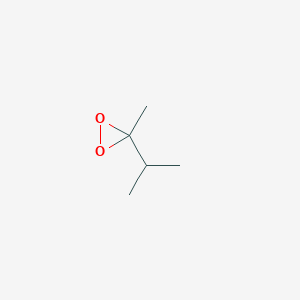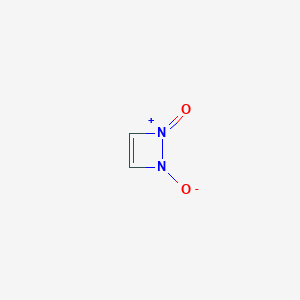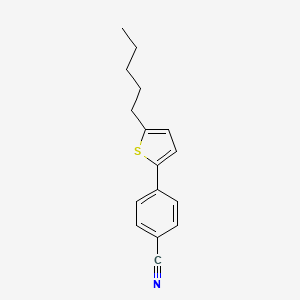
4-(5-Pentylthiophen-2-YL)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Pentylthiophen-2-YL)benzonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a thiophene ring substituted with a pentyl group at the 5-position and a benzonitrile moiety at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pentylthiophen-2-YL)benzonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of sulfur sources.
Substitution with Pentyl Group: The thiophene ring is then alkylated with a pentyl halide (e.g., pentyl bromide) using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Coupling with Benzonitrile: The final step involves the coupling of the substituted thiophene with benzonitrile. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact.
化学反応の分析
Types of Reactions
4-(5-Pentylthiophen-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the compound.
科学的研究の応用
4-(5-Pentylthiophen-2-YL)benzonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with tailored properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule, including its interactions with biological targets and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(5-Pentylthiophen-2-YL)benzonitrile depends on its specific application. In organic electronics, its effectiveness is attributed to its ability to facilitate charge transport and its favorable electronic properties. The thiophene ring and benzonitrile moiety contribute to the compound’s conjugated system, enhancing its electron mobility and stability.
類似化合物との比較
Similar Compounds
2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile: This compound has a similar thiophene-benzonitrile structure but with a methoxyphenyl substituent.
4-(5-(4-(Dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile: Another structurally similar compound with a dimethylamino group.
Uniqueness
4-(5-Pentylthiophen-2-YL)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The pentyl group enhances its solubility and processability, making it suitable for various applications in materials science and organic electronics.
特性
CAS番号 |
141778-53-2 |
|---|---|
分子式 |
C16H17NS |
分子量 |
255.4 g/mol |
IUPAC名 |
4-(5-pentylthiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C16H17NS/c1-2-3-4-5-15-10-11-16(18-15)14-8-6-13(12-17)7-9-14/h6-11H,2-5H2,1H3 |
InChIキー |
JKIMJUDBXNLNNP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(S1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


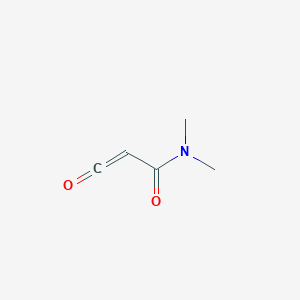
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)


